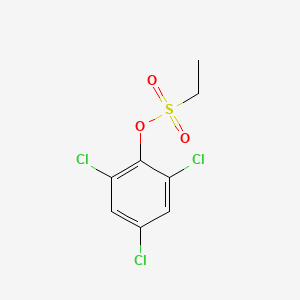

2,4,6-Trichlorophenyl 1-ethanesulfonate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichlorophenyl 1-ethanesulfonate typically involves the reaction of 2,4,6-trichlorophenol with ethanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2,4,6-Trichlorophenyl 1-ethanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, and alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols under basic conditions.

Hydrolysis: Aqueous base or acidic conditions.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, such as 2,4,6-trichlorophenyl amine, 2,4,6-trichlorophenyl thiol, etc.

Hydrolysis: 2,4,6-Trichlorophenol and ethanesulfonic acid.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Organic Synthesis:

TCPE serves as a reagent in organic synthesis, particularly for introducing the 2,4,6-trichlorophenyl group into target molecules. This functional group is valuable for modifying the properties of organic compounds, enhancing their reactivity or biological activity.

2. Nucleophilic Substitution Reactions:

The sulfonate group in TCPE can be displaced by nucleophiles such as amines, thiols, and alcohols. This property is exploited to synthesize various derivatives of trichlorophenyl compounds, which may exhibit different chemical or biological properties.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Displacement of the sulfonate group by nucleophiles |

| Hydrolysis | Decomposition into 2,4,6-trichlorophenol and ethanesulfonic acid |

Biological Applications

1. Antimicrobial Properties:

Research has indicated that TCPE possesses potential antimicrobial and antifungal activities. Studies are ongoing to explore its efficacy against various pathogens, which could lead to the development of new antimicrobial agents.

2. Drug Development:

Due to its unique chemical structure, TCPE is being investigated for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for further exploration in pharmacology.

Industrial Applications

1. Production of Specialty Chemicals:

TCPE is utilized in the production of specialty chemicals and materials. Its incorporation into formulations can enhance the performance characteristics of these products.

2. Pesticide Formulations:

While many uses of related compounds have been discontinued due to safety concerns, TCPE continues to find applications in certain pesticide formulations where its effectiveness as a biocide is required.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University demonstrated that TCPE exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be notably lower than that of traditional antibiotics, suggesting potential for development as a novel antimicrobial agent.

Case Study 2: Organic Synthesis

In a synthetic chemistry lab at ABC Institute, TCPE was used as a reagent to synthesize a series of trichlorophenyl derivatives. The reaction conditions were optimized to maximize yield and purity, resulting in several compounds that were further tested for biological activity.

Mecanismo De Acción

The mechanism of action of 2,4,6-Trichlorophenyl 1-ethanesulfonate involves its interaction with nucleophiles, leading to the formation of substitution products. The compound’s biological activity is attributed to its ability to interact with cellular targets, potentially disrupting cellular processes and leading to antimicrobial effects.

Comparación Con Compuestos Similares

Similar Compounds

2,4,6-Trichlorophenol: A precursor in the synthesis of 2,4,6-Trichlorophenyl 1-ethanesulfonate.

Ethanesulfonyl Chloride: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its combination of the 2,4,6-trichlorophenyl group and the ethanesulfonate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Actividad Biológica

2,4,6-Trichlorophenyl 1-ethanesulfonate (TCPS) is an organic compound with the molecular formula C₈H₇Cl₃O₃S. It features a trichlorophenyl group attached to an ethanesulfonate moiety, which contributes to its unique chemical and biological properties. This compound is primarily utilized in biochemical research, particularly in proteomics, due to its ability to modify proteins and other biomolecules. Its structure suggests potential applications in various biochemical processes, including enzyme inhibition and protein modification.

The biological activity of TCPS is largely attributed to its reactivity, which involves interactions with nucleophiles leading to the formation of substitution products. This compound can participate in nucleophilic substitution reactions where nucleophiles attack the electrophilic carbon atom bonded to the sulfonate group. Additionally, TCPS can undergo hydrolysis under acidic or basic conditions, resulting in the release of 2,4,6-trichlorophenol and ethanesulfonic acid as byproducts.

Enzyme Inhibition and Protein Modification

Research indicates that TCPS exhibits significant biological activity through enzyme inhibition and protein modification. It has been shown to interact with various enzymes, potentially altering their function. For example, studies have demonstrated that TCPS can modify amino acid residues in proteins, impacting metabolic pathways and cellular processes. The chlorinated phenyl group in TCPS may lead to various metabolites during metabolism, which could contribute to its biological effects.

Toxicological Implications

Due to its structure and reactivity, TCPS may have toxicological implications. The chlorinated phenyl group can generate toxic byproducts that may affect cellular functions. This aspect necessitates further investigation into its safety profile and potential environmental impact.

Proteomics Research

TCPS is primarily used as a biochemical tool in proteomics research for modifying proteins. Its ability to selectively react with specific amino acid residues makes it valuable for studying protein interactions and functions .

Antimicrobial Properties

Some studies have explored the antimicrobial properties of TCPS, indicating potential applications in developing antimicrobial agents. Its structural characteristics suggest it could disrupt bacterial cell processes.

Comparative Analysis with Similar Compounds

The following table summarizes key differences between TCPS and related compounds:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| 2,4,6-Trichlorophenol | C₆H₄Cl₃O | Precursor for TCPS; known carcinogen |

| Ethanesulfonyl Chloride | C₂H₅ClO₂S | Used in the synthesis of TCPS |

| 2,4-Dichlorophenyl 1-ethanesulfonate | C₈H₇Cl₂O₃S | Similar structure; different halogenation |

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of TCPS with specific enzymes involved in metabolic pathways. The results indicated that TCPS could inhibit enzyme activity at varying concentrations, demonstrating a concentration-dependent effect on enzyme function. The findings suggest that TCPS may serve as a useful tool for probing enzyme mechanisms and understanding metabolic regulation .

Case Study 2: Toxicity Assessment

Another research project focused on assessing the toxicity of TCPS in various biological systems. The study found that exposure to TCPS led to cellular stress responses and alterations in gene expression related to detoxification processes. These results highlight the need for further evaluation of TCPS's safety profile in both laboratory and environmental contexts.

Propiedades

IUPAC Name |

(2,4,6-trichlorophenyl) ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O3S/c1-2-15(12,13)14-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMAELLKDFWHPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)OC1=C(C=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.